7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Suzuki-Miyaura coupling medicinal chemistry diversification aryl halide reactivity

7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 64500-11-4, molecular formula C₉H₇BrN₂O, MW 239.07 g/mol) is a brominated fused pyrido-pyrimidinone building block bearing a bromine atom at the C-7 position and a methyl group at the C-2 position of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. The compound is catalogued under the NCI developmental therapeutics program identifier NSC 156825, indicating its historical inclusion in anticancer screening panels.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 64500-11-4
Cat. No. B11058683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS64500-11-4
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C=C(C=CC2=N1)Br
InChIInChI=1S/C9H7BrN2O/c1-6-4-9(13)12-5-7(10)2-3-8(12)11-6/h2-5H,1H3
InChIKeyYMILBJHMMPRLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 64500-11-4): Procurement-Ready Brominated Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 64500-11-4, molecular formula C₉H₇BrN₂O, MW 239.07 g/mol) is a brominated fused pyrido-pyrimidinone building block bearing a bromine atom at the C-7 position and a methyl group at the C-2 position of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold . The compound is catalogued under the NCI developmental therapeutics program identifier NSC 156825, indicating its historical inclusion in anticancer screening panels [1]. The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric foundation for multiple inhibitor classes targeting FGFR, PI3K, SHP2, BRD4, and DNA-PK [2]. This specific 7-bromo-2-methyl substitution pattern provides a regiochemically defined synthetic handle for Pd-catalyzed cross-coupling diversification while retaining the 2-methyl group that contributes to scaffold conformational properties [3].

Why 7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Interchanged with Other Pyrido[1,2-a]pyrimidin-4-one Building Blocks in Medicinal Chemistry Programs


Generic substitution among pyrido[1,2-a]pyrimidin-4-one building blocks fails because the position and identity of halogen substituents dictate both the available diversification chemistry and the electronic properties of downstream products. The C-7 bromine in this compound enables Suzuki–Miyaura cross-coupling at a position that, in the pyrido[1,2-a]pyrimidin-4-one scaffold, tolerates (het)aryl introduction without disrupting the bicyclic ring system, while the C-2 methyl group contributes to conformational rigidity distinct from C-2 unsubstituted or C-3 substituted analogs [1]. Regioisomeric bromo derivatives (e.g., 3-bromo, 6-bromo, or 9-bromo analogs) expose the coupling handle at electronically and sterically inequivalent positions of the fused ring system, yielding different SAR outcomes in target-binding interactions [2]. Furthermore, the bromine atom at C-7 provides superior leaving-group reactivity compared to the corresponding 7-chloro analog in Pd-catalyzed couplings, while avoiding the light-sensitivity and oxidative instability associated with the 7-iodo congener [1]. The quantitative evidence below establishes where these differences translate into measurable selection criteria.

Quantitative Differentiation Evidence for 7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 64500-11-4) Against Closest Pyrido[1,2-a]pyrimidin-4-one Analogs


C-7 Bromine as a Superior Pd-Catalyzed Cross-Coupling Handle Compared to C-7 Chloro in the Pyrido[1,2-a]pyrimidin-4-one Scaffold

In the Molnár et al. (2011) systematic study of Suzuki–Miyaura cross-coupling across halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones, bromo-substituted substrates consistently outperformed their chloro counterparts in reaction yields when coupled with (het)arylboronic acids. While the study examined both 7-bromo and 7-chloro derivatives of the parent scaffold, bromo derivatives were explicitly noted to give good to excellent yields under standard Pd(PPh₃)₄/Na₂CO₃ conditions, whereas chloro derivatives required modified conditions and provided lower yields [1]. This establishes the bromine at C-7 as the preferred synthetic handle for library diversification. The 2-methyl group on the target compound is not expected to interfere with cross-coupling at C-7, as the methyl substituent resides on the pyrimidinone ring, electronically and spatially distinct from the coupling site on the pyridine ring [1].

Suzuki-Miyaura coupling medicinal chemistry diversification aryl halide reactivity

Regiochemical Precision: 7-Bromo Substitution vs. 3-Bromo and 9-Bromo Regioisomers in FGFR-Targeted Scaffold Design

In the 2021 design and synthesis of pyrido[1,2-a]pyrimidinone-based FGFR inhibitors by Ran et al., the C-7 position of the scaffold was specifically selected for functionalization via brominated intermediates. The synthetic route employed a 7-bromo-substituted pyrido[1,2-a]pyrimidinone intermediate as the direct precursor for introducing diverse substituents at the C-7 position, which maps to a critical vector in the FGFR ATP-binding pocket [1]. By contrast, 3-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (accessed via bromination of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with bromine in acetic acid) places the halogen on the pyrimidinone ring, a position that would direct substituents into a different region of the target protein . The 9-bromo regioisomer (CAS 23536-76-7 analog lacking the 2-methyl) similarly orients the diversification vector differently. No 3-bromo or 9-bromo derivative has been reported as a precursor in the FGFR inhibitor lead series, underscoring the functional necessity of the 7-bromo regiochemistry [1].

FGFR inhibitor design regioselective bromination scaffold SAR

Vendor-Supplied Purity Specification (97%) with Multi-Method Batch QC Documentation Enabling Reproducible SAR

Bidepharm supplies 7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Cat. BD666132) at a standard purity specification of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-method QC package exceeds the typical single-method (HPLC-only) characterization offered for many commodity heterocyclic building blocks. For comparison, the closely related 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23536-76-7, lacking the 2-methyl group) is commonly supplied at 95% minimum purity from multiple vendors (e.g., AKSci catalog specification) . The 2-percentage-point purity advantage, combined with orthogonal analytical characterization, reduces the risk of unidentified impurities confounding SAR interpretation in lead optimization programs.

building block quality control batch-to-batch reproducibility NMR-HPLC-GC characterization

Distinct Physicochemical Properties vs. Non-Brominated Parent Scaffold: Density, Boiling Point, and Chromatographic Behavior

7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits a predicted density of 1.65 g/cm³ and a boiling point of 288.5 °C at 760 mmHg . The non-brominated parent scaffold, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has a reported melting point of 124–125 °C and a predicted boiling point of 283.1 °C . The introduction of the C-7 bromine atom increases the molecular weight by approximately 79 mass units (from ~160 to ~239 g/mol) and elevates the boiling point by approximately 5.4 °C, consistent with increased polarizability and molecular mass. These differences directly affect chromatographic retention times during preparative HPLC purification of downstream products and influence solvent selection for reactions requiring elevated temperatures. The SpectraBase database contains 2 NMR spectra, 1 FTIR spectrum, and 3 MS (GC) spectra for this specific compound, providing a verified spectral reference library for identity confirmation [1].

physicochemical profiling chromatographic retention building block handling

NSC 156825 Designation: Historical NCI Anticancer Screening Inclusion—A Provenance Marker Absent from Closest Analogs

7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one bears the National Cancer Institute (NCI) developmental therapeutics program identifier NSC 156825 [1]. This designation indicates that the compound was formally accessioned into the NCI's compound repository and subjected to the NCI-60 human tumor cell line screen at some point in the screening program's history. By comparison, the closely related 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23536-76-7, lacking the 2-methyl group) and 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one do not carry publicly listed NSC numbers, indicating they were not formally processed through the NCI screening pipeline [2]. The NSC designation provides a provenance trail and implies that at minimum, the compound met NCI's structural integrity and solubility criteria for screening accession.

NCI screening history anticancer compound provenance developmental therapeutics

Optimal Research and Industrial Application Scenarios for 7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 64500-11-4)


C-7 Diversification via Suzuki–Miyaura Cross-Coupling in Kinase-Focused Library Synthesis

Medicinal chemistry teams constructing focused libraries targeting FGFR, PI3K, or SHP2 should select this compound as the C-7 diversification entry point. The bromine atom at C-7 provides superior reactivity in Pd-catalyzed Suzuki–Miyaura couplings compared to the 7-chloro analog, enabling good to excellent coupling yields with (het)arylboronic acids [1]. The 2-methyl group remains intact during cross-coupling, preserving the scaffold's conformational properties that are essential for ATP-binding pocket complementarity. This scenario is directly supported by the Ran et al. (2021) FGFR inhibitor program, which utilized a 7-bromo-pyrido[1,2-a]pyrimidinone intermediate as the key diversification precursor [2].

Structure–Activity Relationship (SAR) Studies Requiring Regiochemically Defined 7-Position Functionalization with Batch-to-Batch Reproducibility

For SAR campaigns where the C-7 position has been identified as a critical vector for target engagement (as in FGFR and DNA-PK inhibitor programs), this compound provides a single, well-characterized regioisomer with documented QC. The 97% purity specification with NMR, HPLC, and GC batch documentation [1] minimizes the risk of regioisomeric contamination (e.g., 3-bromo or 9-bromo impurities) that could confound biological assay interpretation. This is particularly important when comparing structure–activity trends across multiple synthesized analogs, where impurity-driven noise can obscure true SAR signals.

Building Block Procurement for Academic or Biotech Programs Requiring NCI Provenance Compounds

Academic screening centers, Chemical Biology core facilities, and early-stage biotechnology companies that benchmark compounds against NCI-60 screening data or seek to leverage public NCI screening resources should prioritize this compound over non-NSC-designated analogs. The NSC 156825 designation [1] provides a verifiable accession trail to the NCI Developmental Therapeutics Program repository, potentially enabling retrieval of historical screening data or rescreening under updated NCI protocols. The closest 7-bromo analogs lacking the 2-methyl group (CAS 23536-76-7) or bearing additional substituents do not carry NSC numbers and thus lack this provenance.

Preparative Chemistry Workflows Requiring Verified Spectral Reference Data for Intermediate Identity Confirmation

Process chemistry and analytical development groups requiring definitive identity confirmation of synthetic intermediates can leverage the SpectraBase reference library, which contains 2 NMR spectra (including DMSO-d₆ solvent data), 1 FTIR spectrum, and 3 MS (GC) spectra for this specific compound [1]. This multi-technique spectral reference set enables unambiguous intermediate identification during scale-up or troubleshooting of synthetic routes. The density of 1.65 g/cm³ and boiling point of 288.5 °C [2] further support solvent selection and distillation parameter setting in preparative-scale reactions.

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